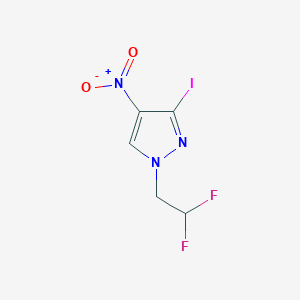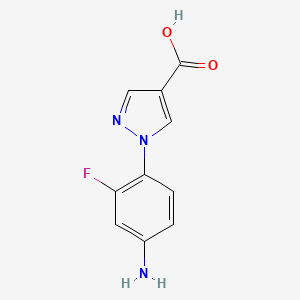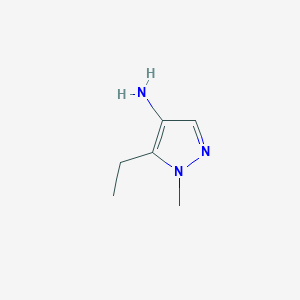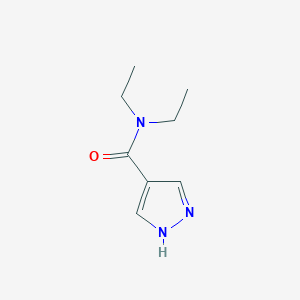![molecular formula C13H10BrN3O B10904198 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 329207-49-0](/img/structure/B10904198.png)
3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of 1,2-allenic ketones with aminopyrazoles. The reaction is carried out in acetone at room temperature, and the product is purified by chromatography on silica gel . The general procedure involves mixing 1 mmol of 1,2-allenic ketone with 1 mmol of aminopyrazole in 4 mL of acetone, stirring the mixture at room temperature, and then purifying the resulting product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification, such as large-scale reactions and chromatographic techniques, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: The compound is used in studies related to its antibacterial and antioxidant activities.
Chemical Research: It serves as a building block for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. detailed studies on its exact mechanism are limited. Generally, compounds in this family are known to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom and has different biological activities.
7-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a different substitution pattern.
Uniqueness
3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
329207-49-0 |
|---|---|
Molecular Formula |
C13H10BrN3O |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-bromo-5-methyl-7-phenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C13H10BrN3O/c1-8-7-10(9-5-3-2-4-6-9)17-12(15-8)11(14)13(18)16-17/h2-7H,1H3,(H,16,18) |
InChI Key |
MDPCXRDMHSTEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)NN2C(=C1)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10904116.png)
![3-(2-chlorophenyl)-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10904131.png)
![tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10904140.png)
![2-({3-Carbamoyl-4-methyl-5-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10904142.png)
![1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10904147.png)




![Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10904191.png)

![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10904203.png)
![2-(2-methylphenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10904204.png)
![4-methyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine](/img/structure/B10904206.png)
